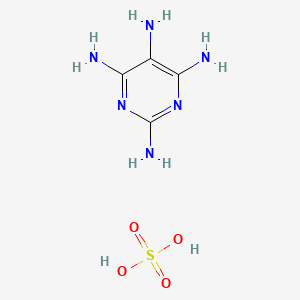![molecular formula C18H32O15 B3425967 alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp CAS No. 49777-14-2](/img/structure/B3425967.png)
alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisaccharide B is a type of oligosaccharide composed of three monosaccharides linked by glycosidic bonds. It is known for its role in various biological processes and its presence in certain blood group antigens.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisaccharide B can be synthesized through enzymatic or chemical methods. Enzymatic synthesis often involves glycosyltransferases that catalyze the formation of glycosidic bonds between monosaccharides. Chemical synthesis may involve stepwise glycosylation reactions, where protective groups are used to control the formation of specific glycosidic linkages .
Industrial Production Methods: Industrial production of Trisaccharide B typically involves microbial fermentation processes. For example, certain strains of bacteria or yeast can be genetically engineered to produce the desired trisaccharide. The fermentation broth is then processed to isolate and purify Trisaccharide B .
Chemical Reactions Analysis
Types of Reactions: Trisaccharide B undergoes various chemical reactions, including:
Hydrolysis: Breaking down into monosaccharides in the presence of acids or enzymes.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of specific hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Dilute acids or specific enzymes like glycosidases.
Oxidation: Agents like periodic acid or bromine water.
Reduction: Agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products:
Hydrolysis: Monosaccharides such as glucose, galactose, and fucose.
Oxidation: Aldonic acids or uronic acids.
Reduction: Sugar alcohols.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Trisaccharide B has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing blood group antigens and as a biomarker for certain diseases.
Industry: Used in the production of prebiotics and functional foods
Mechanism of Action
Trisaccharide B exerts its effects through interactions with specific receptors or enzymes. For example, in the context of blood group antigens, it binds to specific glycoproteins on the surface of red blood cells, determining blood group compatibility. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the synthesis and breakdown of glycosidic bonds .
Comparison with Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Maltotriose: A trisaccharide composed of three glucose units.
Melezitose: A trisaccharide composed of glucose and fructose.
Uniqueness: Trisaccharide B is unique due to its specific glycosidic linkages and its role in blood group antigens. Unlike other trisaccharides, it has a specific biological function related to cell recognition and immune response .
Properties
CAS No. |
49777-14-2 |
|---|---|
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4,5,6-trihydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)16(10(24)6(22)2-19)33-18-15(29)13(27)11(25)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11-,12+,13-,14-,15+,16+,17-,18+/m0/s1 |
InChI Key |
OZIOWHWTZWIMCZ-MPUPURDASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)




![[(E)-3-bromoprop-1-enyl] acetate](/img/structure/B3425947.png)





![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/new.no-structure.jpg)
